3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)piperidine-1-carbothioamide
Overview
Description
3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)piperidine-1-carbothioamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide is 330.14019912 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
A significant area of application involves the synthesis of chromene derivatives and their evaluation for cytotoxic activities against cancer cell lines. For instance, Vosooghi et al. (2010) synthesized a series of chromene derivatives and evaluated their cytotoxic activities against six human tumor cell lines using the MTT assay, finding several compounds with significant activity Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes.
Antimicrobial Properties
The antimicrobial properties of chromene derivatives have also been explored. For example, Salem et al. (2011) reported on the novel synthesis of chromene-3-carbothioamide derivatives and evaluated their antimicrobial and antifungal activities, showing promising results N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis: Synthesis and AntimicrobialEvaluation of 3-Cyano 2(1H)-Pyridineth-Ione, Chromene-3-Carbothioamide and Chromeno[3,4c]Pyridinethione Derivatives.
Synthesis of Novel Derivatives
Mekky and Sanad (2019) focused on the synthesis of novel bis(chromenes) incorporating piperazine moiety, demonstrating the versatility of chromene derivatives in generating novel compounds with potential pharmacological applications Synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) incorporating piperazine moiety.
Anticancer Activity
Further research into the anticancer activity of chromene derivatives has been conducted, with Kumar et al. (2013) synthesizing chromenylpyrazolecarboxylates and evaluating their anticancer activity against various human cancer cell lines, showing that some compounds exhibited significant activity Synthesis, anticancer activity and photophysical properties of novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates.
Anti-inflammatory Potential
Gandhi et al. (2018) synthesized a series of chromene derivatives and tested them for in-vivo anti-inflammatory activity. This study highlighted the potential of chromene derivatives as structural templates for developing new anti-inflammatory drugs Synthesis, characterization and evaluation of novel benzothiazole clubbed chromene derivatives for their anti-inflammatory potential.
Properties
IUPAC Name |
3,5-dimethyl-N-(4-methyl-2-oxochromen-7-yl)piperidine-1-carbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11-6-12(2)10-20(9-11)18(23)19-14-4-5-15-13(3)7-17(21)22-16(15)8-14/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,19,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFYWXNKLZRAAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=S)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.